Silver acetylmethionate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

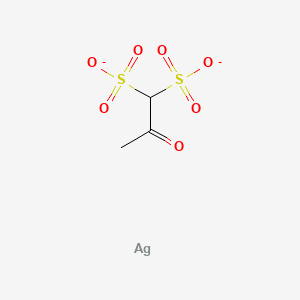

Silver acetylmethionate, also known as this compound, is a useful research compound. Its molecular formula is C3H4AgO7S2-2 and its molecular weight is 324.046. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antimicrobial. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Silver acetylmethionate, and how can purity be validated?

- Methodological Answer : this compound (CAS: 105883-46-3) is synthesized via the reaction of acetylmethionine with silver nitrate under controlled pH conditions. Purity verification requires a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing proton environments and absence of unreacted precursors.

- Mass Spectrometry (MS) : Validate molecular weight (298.11 g/mol) and detect impurities.

- Elemental Analysis : Ensure stoichiometric consistency (C: 28.2%, H: 4.06%, Ag: 36.2%) .

- Reproducibility Tip : Document reaction parameters (e.g., temperature, solvent ratios) in the experimental section, and provide raw spectral data in supplementary materials .

Q. How does this compound’s stability vary under different environmental conditions?

- Methodological Answer : Stability studies should assess:

- pH Sensitivity : Use buffered solutions (pH 3–9) and monitor decomposition via UV-Vis spectroscopy.

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to identify degradation temperatures.

- Light Exposure : Compare degradation rates under dark vs. UV light using HPLC retention time shifts .

Q. What analytical methods are optimal for quantifying this compound in complex matrices?

- Methodological Answer :

- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm.

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantify silver content with a detection limit of <0.1 ppb.

- Validation : Perform spike-and-recovery experiments in biological or environmental samples to assess matrix interference .

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound’s antibacterial mechanisms?

- Methodological Answer :

- Dose-Response Studies : Use logarithmic dilutions (e.g., 0.1–100 µg/mL) to determine minimum inhibitory concentrations (MICs) against Gram-positive/-negative bacteria.

- Time-Kill Assays : Monitor bacterial viability hourly for 24 hours using colony-forming unit (CFU) counts.

- Control Variables : Include positive controls (e.g., silver nitrate) and account for silver ion leaching via atomic absorption spectroscopy .

Q. How can conflicting data on this compound’s cytotoxicity be systematically addressed?

- Methodological Answer :

- Meta-Analysis : Use PRISMA guidelines to identify studies, and calculate heterogeneity metrics (e.g., I² > 50% indicates substantial variability).

- Subgroup Analysis : Stratify data by cell type (e.g., mammalian vs. bacterial) or exposure duration.

- Sensitivity Testing : Exclude outlier studies and re-analyze effect sizes to assess consistency .

Q. What strategies ensure reproducibility in this compound synthesis across laboratories?

- Methodological Answer :

- Standardized Protocols : Publish step-by-step procedures with exact equipment specifications (e.g., reflux condenser type, stirring speed).

- Inter-Laboratory Trials : Share raw data (e.g., NMR spectra, HPLC chromatograms) via open-access repositories.

- Error Documentation : Report deviations (e.g., humidity fluctuations) and their impact on yield/purity .

Q. Tables for Key Data

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Molecular Weight | Mass Spectrometry | 298.11 g/mol | |

| Degradation Temperature | TGA | 215°C ± 5°C | |

| MIC (E. coli) | Broth Dilution | 2.5 µg/mL | |

| LogP (Octanol-Water) | HPLC | -0.87 |

Q. Guidance for Literature Reviews

Propriétés

Numéro CAS |

105883-46-3 |

|---|---|

Formule moléculaire |

C3H4AgO7S2-2 |

Poids moléculaire |

324.046 |

Nom IUPAC |

2-oxopropane-1,1-disulfonate;silver |

InChI |

InChI=1S/C3H6O7S2.Ag/c1-2(4)3(11(5,6)7)12(8,9)10;/h3H,1H3,(H,5,6,7)(H,8,9,10);/p-2 |

Clé InChI |

DGWAZFANQCTBSZ-UHFFFAOYSA-L |

SMILES |

CC(=O)C(S(=O)(=O)[O-])S(=O)(=O)[O-].[Ag] |

Synonymes |

SILVER ACETYLMETHIONATE |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.